Cas no 2549043-53-8 (N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide)
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-Chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- F6789-2389
- AKOS040730374
- 2549043-53-8
- N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
-
- Inchi: 1S/C16H13ClN4O/c17-11-2-1-3-12(8-11)18-16(22)13-6-7-15-19-14(10-4-5-10)9-21(15)20-13/h1-3,6-10H,4-5H2,(H,18,22)
- InChI Key: XAITVUZLUATBSS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(C1C=CC2N(C=C(C3CC3)N=2)N=1)=O
Computed Properties
- Exact Mass: 312.0777887g/mol
- Monoisotopic Mass: 312.0777887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 10.52±0.70(Predicted)
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6789-2389-2μmol |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-5μmol |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-10μmol |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-20μmol |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-1mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-2mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-3mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-4mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-5mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6789-2389-10mg |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
2549043-53-8 | 10mg |
$79.0 | 2023-09-07 |
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide: A Comprehensive Overview
The compound with CAS No. 2549043-53-8, known as N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorophenyl group, a cyclopropane ring, and an imidazo[1,2-b]pyridazine core. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and advanced materials.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazo[1,2-b]pyridazine core. This core is then subjected to various functionalization reactions to introduce the chlorophenyl and cyclopropane groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the yield and purity of the final product.
In terms of biological activity, N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has shown promising results in preliminary studies targeting various disease states. Researchers have demonstrated its potential as a modulator of protein kinases, which are critical in cellular signaling pathways. The chlorophenyl group plays a crucial role in enhancing the molecule's lipophilicity, thereby improving its bioavailability. Meanwhile, the cyclopropane ring contributes to the molecule's rigidity, which is essential for achieving optimal binding affinity to target proteins.
The imidazo[1,2-b]pyridazine scaffold itself is a well-known structure in medicinal chemistry due to its ability to form stable complexes with metal ions. This property has led to investigations into its use as a ligand in metalloenzyme inhibitors and metal-based drugs. Recent studies have explored the coordination chemistry of this compound with transition metals such as copper and zinc, revealing potential applications in treating metal-related disorders.
Beyond its biological applications, this compound has also been studied for its electronic properties. The conjugated system within the imidazo[1,2-b]pyridazine core exhibits strong absorption in the visible spectrum, making it a candidate for use in organic electronics. Researchers have reported its potential as an active layer material in organic photovoltaic devices (OPVs) due to its ability to absorb sunlight efficiently and facilitate charge separation.
In terms of environmental considerations, there is growing interest in understanding the degradation pathways of this compound. Studies have shown that under specific conditions, such as UV light or enzymatic action, it undergoes hydrolysis to produce less complex byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and disposal.
Looking ahead, ongoing research is focused on optimizing the compound's properties for specific applications. For example, efforts are being made to modify the substituents on the chlorophenyl group to enhance selectivity towards particular biological targets. Additionally, computational modeling techniques are being employed to predict the molecule's behavior under various conditions, aiding in rational drug design.
In conclusion, N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide represents a fascinating example of how structural complexity can lead to versatile functionality. Its potential applications span multiple disciplines, from drug discovery to materials science, making it a subject of continued scientific interest.
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